Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
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Description
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine derivatives, such as the one present in this compound, are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
Piperazine derivatives are often involved in a variety of biochemical pathways due to their interactions with different receptors .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and distributed in the body .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific structure and the receptors they interact with .
Biochemical Analysis
Biochemical Properties
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. Studies have shown that compounds with similar structures can inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, the compound may modulate neurotransmitter release and uptake, impacting cell signaling pathways and gene expression. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, allowing it to influence intracellular processes. Research indicates that similar compounds can alter the expression of genes involved in inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s sulfonyl group can form covalent bonds with cysteine residues in enzyme active sites, leading to enzyme inhibition. The piperazine moiety may act as a ligand for G-protein coupled receptors, modulating downstream signaling pathways. Additionally, the compound can influence the transcription of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective and anti-inflammatory properties, while higher doses can lead to toxic or adverse effects. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without causing harm. Studies have demonstrated that high doses of similar compounds can induce oxidative stress and damage to neuronal cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. These metabolites can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or lysosomes, where it interacts with biomolecules to modulate their activity. The compound’s localization can affect its function and potency, making it a valuable tool for studying subcellular processes .
Properties
IUPAC Name |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-29-19-10-8-18(9-11-19)24-12-14-25(15-13-24)32(27,28)22-20(17-6-4-3-5-7-17)16-31-21(22)23(26)30-2/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIDNFQUJHHYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.